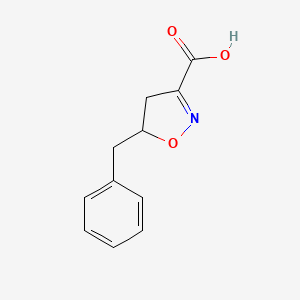![molecular formula C19H17ClN2O2 B12913024 5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one CAS No. 88094-53-5](/img/structure/B12913024.png)
5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one is an organic compound with a complex structure that includes a biphenyl group, a pyridazinone core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Pyridazinone Core: The pyridazinone core can be introduced through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The chloro and ethyl groups can be introduced through substitution reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one
- 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one
- 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one
Uniqueness
The uniqueness of 5-([1,1’-Biphenyl]-4-ylmethoxy)-4-chloro-2-ethylpyridazin-3(2H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88094-53-5 |
|---|---|
Molecular Formula |
C19H17ClN2O2 |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-[(4-phenylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-22-19(23)18(20)17(12-21-22)24-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3 |
InChI Key |
XMMSSQDTWZUIAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)









